

dimethomorph immunotoxicity in human Jurkat T cells

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Compound Focus: Dimethomorph

CAS No.: 110488-70-5

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Quantitative Immunotoxicity Data

Pesticide	Cell Line / Model	Toxicity Endpoint (EC ₅₀)	Key Transcriptomics Findings	Low-Dose Effect (Notable Findings)
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| **Dimethomorph (DMM)** | Human Jurkat T cells | **126.01 mg/L** (0.32 mM) [1] [2] | - 121 DEGs (81 up, 40 down) at EC₁₀

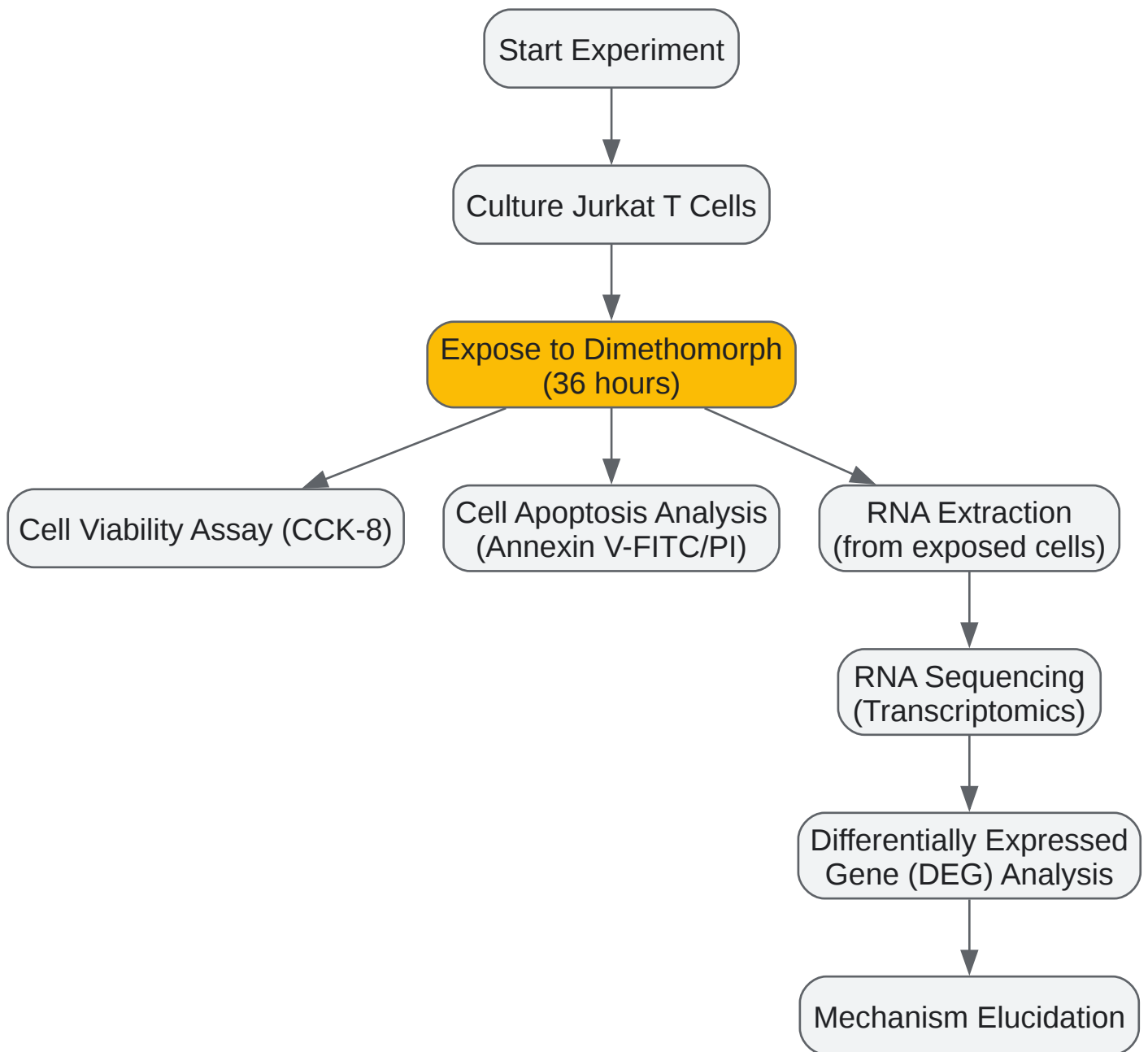
- Enrichment in **immune regulation** and **signal transduction** pathways [1] [2] | Low-dose (EC₁₀) caused **more significant gene expression changes** than high-dose (EC₂₅) [1] [2] | | **Difenoconazole** | Human Jurkat T cells | 24.66 mg/L [3] | DEGs associated with **immunodeficiency disease**, nervous system development, and immune system processes [3] | - | | **Chlorothalonil** | Human Jurkat T cells | 1.17 mg/L [3] | DEGs involved in **cation transportation, leukocyte adhesion**, and extracellular matrix organization [3] | - | | **Difenoconazole + Chlorothalonil (Mixture)** | Human Jurkat T cells | - | **Synergistic effect** at low concentrations (<10.58 mg/L); **antagonistic** at high concentrations [3] | At EC₁₀, late apoptosis was 2.26x and 2.91x higher than difenoconazole or chlorothalonil alone [3] |

Experimental Protocol for Dimethomorph Immunotoxicity

The following methodology, directly from the search results, can serve as a reference protocol for your guide [1].

- **Cell Line:** Human Jurkat T cell line (American Type Culture Collection, ATCC).
- **Culture Conditions:** Grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, in a humidified incubator at 37°C with 5% CO₂ [1].
- **Test Chemical Preparation:** A 11,000 mg/L stock solution of **dimethomorph** (99.9% purity) was prepared in acetone and stored at -20°C. Working concentrations were prepared by diluting the stock in culture medium, ensuring the final acetone concentration was less than 0.1% (v/v), a level that does not affect cell viability [1].
- **Experimental Workflow:**

The experimental process for evaluating immunotoxicity is outlined below.



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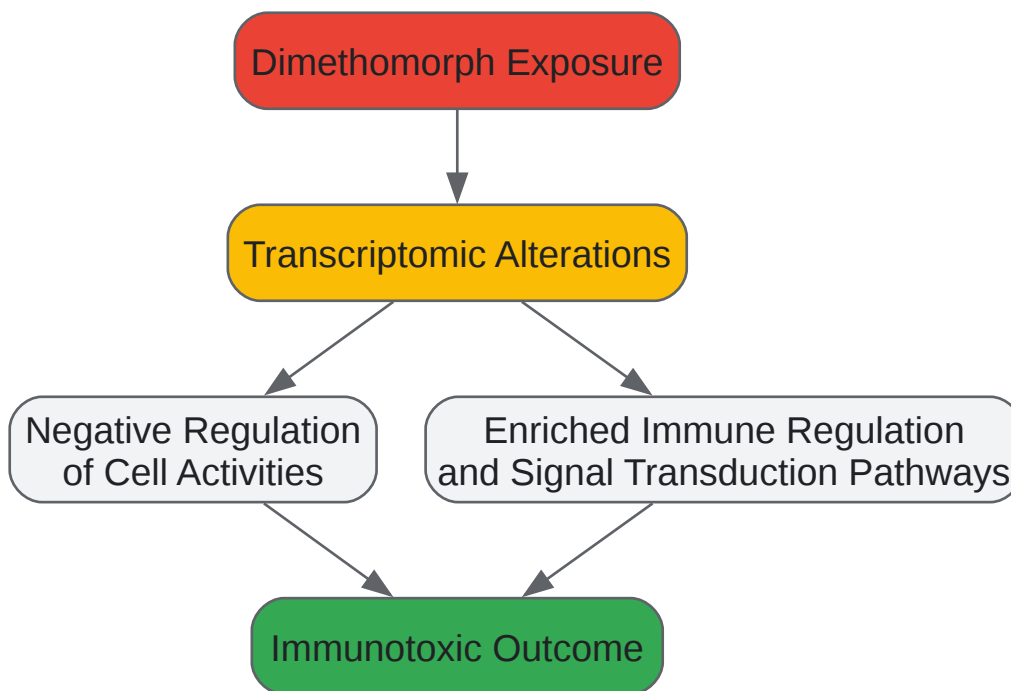
Mechanism of Action and Signaling Pathways

The transcriptomics analysis revealed the molecular mechanism behind **dimethomorph**'s immunotoxicity.

- **Functional Enrichment:** Gene Ontology (GO) analysis indicated the differentially expressed genes (DEGs) were mostly enriched in the **negative regulation of cell activities** [1] [2].

- **Pathway Analysis:** KEGG pathway analysis showed these genes were mainly involved in **immune regulation and signal transduction** pathways, explaining the observed immunotoxicity [1] [2].
- **Dose-Response Paradox:** A critical finding was that **low-dose exposure (EC₁₀) induced more significant gene expression changes than high-dose exposure (EC₂₅)**. This suggests the immunotoxicity mechanism may be dose-dependent, a vital consideration for risk assessment [1] [2].

The following diagram summarizes the immunotoxicity mechanism triggered by **dimethomorph** in Jurkat T cells.



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Key Implications for Risk Assessment

- **Low-Dose Toxicity is Significant:** The finding that low concentrations can potentially cause significant immunotoxicity challenges the traditional view that "the dose makes the poison" and indicates that even low-level exposure to **dimethomorph** should not be ignored [1] [2].
- **A Common Model for Immunotoxicity:** The consistent use of the human Jurkat T cell line across these studies, combined with transcriptomics, validates it as a reliable **in vitro model** for screening pesticide immunotoxicity, aligning with the 3Rs (Replacement, Reduction, and Refinement) principle in toxicology [3].

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References

1. Comparative Transcriptome Analysis to Investigate the ... [mdpi.com]
2. Comparative Transcriptome Analysis to Investigate the ... [pubmed.ncbi.nlm.nih.gov]
3. Use of Transcriptomics to Reveal the Joint Immunotoxicity ... [mdpi.com]

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